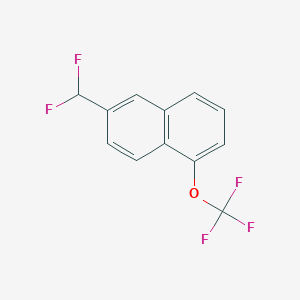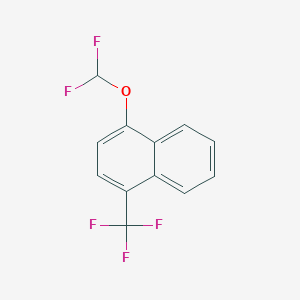
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 8, a ketone group at position 4, and a carboxylic acid group at position 3. The cinnoline core is a heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in various fields of science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dichloroquinoline or its derivatives.
Formation of the Cinnoline Core: The key step involves the formation of the cinnoline core through cyclization reactions. This can be achieved using various reagents and catalysts, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Functional Groups: The introduction of the ketone and carboxylic acid groups is carried out through oxidation and carboxylation reactions, respectively. Common reagents used in these steps include potassium permanganate (KMnO4) for oxidation and carbon dioxide (CO2) for carboxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
化学反应分析
Types of Reactions
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions, often involving solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of chlorine atoms with the nucleophilic groups.
科学研究应用
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as DNA gyrase or topoisomerase, which are essential for bacterial DNA replication. This inhibition can lead to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
相似化合物的比较
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Nalidixic Acid: An antibacterial agent that inhibits DNA gyrase.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication.
Uniqueness
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C9H4Cl2N2O3 |
|---|---|
分子量 |
259.04 g/mol |
IUPAC 名称 |
5,8-dichloro-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-3-1-2-4(11)6-5(3)8(14)7(9(15)16)13-12-6/h1-2H,(H,12,14)(H,15,16) |
InChI 键 |
WWVZYIPMBMCWGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=NN2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)





![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)


